molecular formula C4H7BrO B096772 3-Bromotetrahydrofuran CAS No. 19311-37-6

3-Bromotetrahydrofuran

Cat. No.: B096772
CAS No.: 19311-37-6
M. Wt: 151 g/mol
InChI Key: NPZIPXHYLXTEAB-UHFFFAOYSA-N
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Description

3-Bromotetrahydrofuran: is an organic compound with the molecular formula C₄H₇BrO . It is a brominated derivative of tetrahydrofuran, characterized by the presence of a bromine atom at the third position of the tetrahydrofuran ring. This compound is a colorless to yellow liquid and is used in various chemical synthesis processes due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromotetrahydrofuran can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves the bromination of tetrahydrofuran due to its scalability and cost-effectiveness. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products .

Mechanism of Action

The mechanism of action of 3-Bromotetrahydrofuran involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-Bromotetrahydrofuran is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

3-bromooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZIPXHYLXTEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513211
Record name 3-Bromooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19311-37-6
Record name 3-Bromooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to access 3-bromotetrahydrofuran?

A: this compound can be synthesized through various methods. One approach involves the bromination of 2-alkylidenetetrahydrofurans, which are readily accessible via one-pot [3+2] cyclization reactions. [] Another method utilizes the cyclization reaction of 3-(2-hydroxyethyl)vinyl-3-cephem with N-bromosuccinimide, leading to the formation of 3-(this compound-2-yl)-3-cephem. []

Q2: How does the bromination of tetrahydrofuran proceed?

A: Bromination of tetrahydrofuran with reagents like N-bromosuccinimide or bromine predominantly yields trans-2-(4'-bromobutoxy)-3-bromotetrahydrofuran. [] This suggests a reaction mechanism that involves ring-opening and subsequent bromination steps.

Q3: What are the potential applications of this compound in organic synthesis?

A: The bromine atom in this compound serves as a versatile handle for further functionalization. For instance, 2-alkylidene-1′-bromotetrahydrofurans readily undergo Suzuki and Heck reactions, enabling the introduction of aryl and alkenyl groups, respectively. [] Furthermore, 2-alkylidene-1′,3-dibromotetrahydrofurans participate in double-Suzuki reactions, offering access to diversely substituted tetrahydrofuran derivatives. []

Q4: Can this compound derivatives be used to synthesize other heterocycles?

A: Yes, 2-alkylidene-3-bromotetrahydrofurans can be transformed into functionalized furans. This is achieved through a sequence involving elimination of hydrogen bromide followed by aromatization. [] This strategy highlights the potential of this compound as a building block for accessing other valuable heterocyclic compounds.

Q5: Is there any information about the thermal stability of this compound derivatives?

A: Several research papers mention the thermal isomerization of 2-alkyl-3-bromotetrahydrofurans. [, , , , ] While specific details about the isomerization products and conditions are limited in the provided abstracts, this suggests that these compounds might undergo structural rearrangements upon heating.

Q6: Are there any studies on the structural characterization of this compound?

A: Research on the "Structure of Gaseous this compound" provides insights into its molecular geometry in the gas phase. [, ] While specific spectroscopic data isn't detailed in the abstracts, this suggests that techniques like microwave spectroscopy or electron diffraction might have been employed for structural elucidation.

Q7: Has this compound been used in the context of cephalosporin synthesis?

A: Yes, one study demonstrates the synthesis of cephalosporins incorporating a this compound moiety at the C-3 position. [] This example highlights the potential of using this compound derivatives as building blocks for medicinal chemistry applications.

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